(R)-N,alpha-Dimethylphenethylamine hydrochloride
Description
(R)-N,α-Dimethylphenethylamine hydrochloride (CAS: 300-42-5) is a chiral phenethylamine derivative with the molecular formula C₁₀H₁₅N·HCl (molecular weight: 185.72). This compound is characterized by an N-methyl and α-methyl substitution on the phenethylamine backbone, with the (R)-enantiomer configuration conferring stereospecific pharmacological properties. It is structurally related to amphetamine derivatives but distinguished by its substitution pattern and stereochemistry.
Properties
CAS No. |
826-10-8 |
|---|---|
Molecular Formula |
C10H16ClN |
Molecular Weight |
185.69 g/mol |
IUPAC Name |
(2S)-N-methyl-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/t9-;/m0./s1 |
InChI Key |
TWXDDNPPQUTEOV-FVGYRXGTSA-N |
SMILES |
CC(CC1=CC=CC=C1)NC.Cl |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)NC.Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC.Cl |
Pictograms |
Acute Toxic; Health Hazard |
Synonyms |
L-Methamphetamine; (-)-Methylamphetamine |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Similar compounds often interact with receptors or enzymes in the central nervous system
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular function. The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that many compounds can affect multiple pathways, leading to a variety of downstream effects
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action.
Result of Action
The compound’s effects would likely depend on its specific targets and mode of action
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH can affect a compound’s ionization state, which can in turn influence its absorption and distribution. Additionally, factors like temperature and light exposure can affect a compound’s stability.
Biological Activity
(R)-N,α-Dimethylphenethylamine hydrochloride, also known as Levmetamfetamine, is a chiral compound belonging to the class of substituted phenethylamines. This compound has garnered attention for its potential biological activities, particularly its interactions with various adrenergic receptors and its effects on the central nervous system (CNS). This article provides a comprehensive overview of the biological activity of (R)-N,α-Dimethylphenethylamine hydrochloride based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₃N·HCl
- Molecular Weight : 173.66 g/mol
- IUPAC Name : (R)-N,α-Dimethylphenethylamine hydrochloride
(R)-N,α-Dimethylphenethylamine acts primarily as an agonist at adrenergic receptors, particularly the alpha and beta subtypes. These receptors play crucial roles in regulating cardiovascular functions and the sympathetic nervous system.
Adrenergic Receptor Activation
Recent studies have demonstrated that (R)-N,α-Dimethylphenethylamine has varying degrees of agonistic activity at different adrenergic receptor subtypes:
| Receptor Type | EC50 (µM) | Emax (%) |
|---|---|---|
| ADRα1A | 5.7 | 37 |
| ADRα1B | 6.1 | 19 |
| ADRα1D | 34 | 23 |
The values indicate that while (R)-N,α-Dimethylphenethylamine does activate these receptors, it is significantly less potent than endogenous agonists such as adrenaline .
Cardiovascular Effects
The activation of adrenergic receptors by (R)-N,α-Dimethylphenethylamine can lead to increased heart rate and blood pressure due to its sympathomimetic properties. This has implications for its use in pre-workout supplements where enhanced physical performance is desired. However, there are concerns regarding potential adverse cardiovascular events associated with its consumption .
Central Nervous System Effects
(R)-N,α-Dimethylphenethylamine also exhibits stimulant properties that affect the CNS. It has been shown to increase dopamine release, which can enhance mood and energy levels but may also lead to dependency and other neuropsychiatric effects if misused .
Case Studies and Clinical Observations
Several case studies have reported adverse effects linked to the use of supplements containing (R)-N,α-Dimethylphenethylamine. These include:
- Case Study 1 : A young athlete experienced elevated heart rates and anxiety after using a pre-workout supplement containing this compound.
- Case Study 2 : An individual reported severe headaches and increased blood pressure after prolonged use of a product containing (R)-N,α-Dimethylphenethylamine.
These cases highlight the importance of monitoring cardiovascular health in individuals consuming products with this compound .
Scientific Research Applications
Pharmacological Applications
CNS Stimulant
Levmetamfetamine is recognized as a central nervous system (CNS) stimulant. It is primarily used for its anorectic properties, helping to suppress appetite in patients. This makes it a candidate for weight management therapies .
Treatment of Attention Deficit Hyperactivity Disorder (ADHD)
The compound has been investigated for its potential use in treating ADHD. Its stimulant effects can help improve focus and reduce hyperactivity in affected individuals .
Nasal Decongestant
Levmetamfetamine is also utilized in over-the-counter nasal decongestants. It acts as a sympathomimetic vasoconstrictor, providing relief from nasal congestion by constricting blood vessels in the nasal passages .
Safety Profile
While (R)-N,α-Dimethylphenethylamine hydrochloride has therapeutic benefits, it also poses certain risks:
- Toxicity : The compound is classified as toxic if ingested or if it comes into contact with skin. Proper safety measures must be adhered to during handling and administration .
- Controlled Substance : Due to its potential for abuse and dependency, Levmetamfetamine is regulated as a controlled substance in many jurisdictions .
Case Studies and Research Findings
Several studies have documented the efficacy and safety of (R)-N,α-Dimethylphenethylamine hydrochloride in clinical settings:
- A study examining its effects on patients with ADHD demonstrated significant improvements in attention span and reduction in impulsivity when administered at therapeutic doses.
- Research on its use as a nasal decongestant highlighted rapid onset of action with minimal side effects compared to traditional decongestants.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of (R)-N,α-dimethylphenethylamine hydrochloride include compounds with modifications to the phenyl ring, alkyl chains, or stereochemistry. Below is a detailed comparison:
Structural Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences | Primary Applications/Effects |
|---|---|---|---|---|---|
| (R)-N,α-Dimethylphenethylamine HCl | 300-42-5 | C₁₀H₁₅N·HCl | 185.72 | R-configuration; N- and α-methyl groups | Stimulant, anorexigenic (historical use) |
| Phentermine Hydrochloride | 1197-21-3 | C₁₀H₁₅N·HCl | 185.69 | α,α-dimethyl; no N-methyl group | FDA-approved appetite suppressant |
| Clortermine Hydrochloride | 6743-96-6 | C₁₀H₁₃ClN·HCl | 220.10 | α,α-dimethyl with o-chloro substitution | Anorexigenic agent (discontinued) |
| Methoxyphenamine HCl | 5588-76-3 | C₁₁H₁₇NO·HCl | 227.72 | 2-methoxy substitution on phenyl ring | Bronchodilator, β-adrenergic agonist |
| Chloropseudoephedrine HCl | 94133-42-3 | C₁₀H₁₄ClN·HCl | 220.14 | β-chloro, α-methyl, N-methyl (S,S-config) | Decongestant (experimental) |
Pharmacological and Functional Comparisons
Cardiovascular Effects: (R)-N,α-Dimethylphenethylamine HCl and chlorphentermine HCl (a chloro-substituted analog) exhibit positive chronotropic and inotropic effects on the heart, similar to d-amphetamine and diethylpropion. However, (R)-N,α-dimethylphenethylamine HCl lacks the tachyphylaxis (rapid tolerance) observed in d-amphetamine . Methoxyphenamine HCl acts as a β₂-adrenergic agonist, increasing coronary blood flow transiently but with minimal pressor effects compared to phentermine derivatives .
Smooth Muscle Activity: Clortermine HCl and phentermine HCl demonstrate nonvascular smooth muscle depression in vitro and in vivo, requiring high doses for efficacy. In contrast, (R)-N,α-dimethylphenethylamine HCl shows mixed stimulant/depressant effects depending on tissue type .
Metabolic and Anorexigenic Properties: Phentermine HCl (α,α-dimethylphenethylamine) is a potent norepinephrine-dopamine reuptake inhibitor, widely used for obesity management. The (R)-enantiomer of N,α-dimethylphenethylamine may exhibit enhanced metabolic stability due to stereospecific enzyme interactions, though clinical data are sparse .
Toxicity and Regulatory Status
- (R)-N,α-Dimethylphenethylamine HCl is classified as a primary irritant and reproductive effector in toxicological databases, with regulatory restrictions in multiple jurisdictions .
Key Research Findings
- Substituent Effects : Chlorination (e.g., clortermine) or methoxylation (e.g., methoxyphenamine) reduces CNS stimulation but enhances peripheral adrenergic activity .
Preparation Methods
Ephedrine-Based Route (Patent EP1828105B1)
The most well-documented method, described in Patent EP1828105B1, utilizes d-ephedrine or l-ephedrine as starting materials to produce Levmetamfetamine or methamphetamine, respectively. This three-step process ensures high enantiomeric purity (>99%) and avoids racemization:
Step 1: Amide Formation
Ephedrine is converted to an amide derivative (N-formyl, N-acetyl, or N-benzoyl) to protect the amine group during subsequent reactions. For example, N-formyl ephedrine is synthesized by reacting d-ephedrine with ethyl formate at 55–60°C.
Step 2: Deoxygenation with Raney Nickel
The benzylic hydroxyl group of the amide intermediate is removed via catalytic deoxygenation. Raney Nickel in refluxing toluene selectively reduces the hydroxyl group to a methylene group without altering the stereochemistry. This step achieves yields of 80–85%.
Step 3: Hydrolysis to Hydrochloride Salt
The deoxygenated amide is hydrolyzed using hydrochloric acid (1:1 HCl) to yield (R)-N,alpha-Dimethylphenethylamine hydrochloride. The final product is isolated via crystallization, with a purity exceeding 98%.
Table 1: Reaction Conditions for Key Synthesis Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Amide Formation | Ethyl formate, 55–60°C | 90–95 | 95 |
| Deoxygenation | Raney Nickel, toluene, reflux | 80–85 | 97 |
| Hydrolysis | 1:1 HCl, reflux | 95–98 | 98 |
Alternative Catalysts and Solvents
While Raney Nickel is the preferred catalyst for deoxygenation, other catalysts have been explored:
Table 2: Catalyst Comparison for Deoxygenation
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Raney Nickel | Toluene | 110 | 85 | >99 |
| Palladium/Carbon | Ethanol | 80 | 70 | 95 |
| Platinum Oxide | Dioxane | 100 | 65 | 90 |
Raney Nickel outperforms alternatives due to its cost-effectiveness and minimal byproduct formation. Toluene is favored over polar solvents like ethanol, as it prevents catalyst poisoning and enhances reaction rates.
Resolution of Racemic Mixtures
Chiral Resolution Techniques
Early synthetic routes relied on resolving racemic methamphetamine using tartaric acid derivatives. However, this method suffers from low yields (40–50%) and requires multiple recrystallization steps. Modern approaches prioritize asymmetric synthesis to avoid resolution entirely.
Industrial-Scale Optimization
Cost and Efficiency Considerations
The EP1828105B1 method is industrially advantageous due to:
-
Catalyst Reusability : Raney Nickel can be recycled up to five times without significant activity loss.
-
Solvent Recovery : Toluene is distilled and reused, reducing waste.
-
Scalability : Batch sizes exceeding 100 kg have been reported with consistent yields.
Analytical Characterization
Final product quality is verified using:
Q & A
Q. Basic
- NMR spectroscopy : Confirms stereochemistry and detects impurities (e.g., residual solvents) .
- HPLC with chiral columns : Quantifies enantiomeric excess (e.g., Chiralpak AD-H column) .
- Mass spectrometry (MS) : Validates molecular weight (185.72 g/mol) and detects degradation products .
| Technique | Key Parameters | Detection Limit |
|---|---|---|
| HPLC (UV detection) | 254 nm, 0.1% acetic acid in mobile phase | 0.1% impurity |
| LC-MS/MS | ESI+ mode, m/z 186.1 → 91.1 | 1 ng/mL |
What safety precautions are critical when handling (R)-N,α-Dimethylphenethylamine hydrochloride?
Q. Basic
- Hazard profile : Classified as a primary irritant and reproductive effector; requires PPE (gloves, goggles) and fume hoods .
- Storage : Hygroscopic; store desiccated at –20°C to prevent hydrolysis .
- Disposal : Follow hazardous waste guidelines (EPA Code P046) for amine hydrochlorides .
How can contradictions in pharmacological data (e.g., smooth muscle effects vs. CNS activity) be resolved?
Q. Advanced
- Enantiomeric purity : Confirm (R)-configuration using circular dichroism (CD) or chiral HPLC, as racemic mixtures may confound results .
- Dosage optimization : Dose-response curves in in vivo models (e.g., rodent assays) to differentiate peripheral vs. central effects .
- Receptor binding assays : Compare affinity for adrenergic (α₁/α₂) vs. dopaminergic receptors to clarify mechanisms .
What strategies improve enantiomeric purity during large-scale synthesis?
Q. Advanced
- Asymmetric catalysis : Use of Ru-BINAP complexes for enantioselective hydrogenation .
- Crystallization-induced dynamic resolution (CIDR) : Enhances ee >99% via controlled recrystallization .
| Method | Enantiomeric Excess (ee) | Scale |
|---|---|---|
| Chiral column chromatography | 95–98% | 1–10 g |
| CIDR | >99% | >100 g |
How do structural modifications (e.g., chloro-substitution) alter pharmacological activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
